molecular formula C18H18N4O3 B287477 Ethyl 1-(6-methoxy-2-phenylpyrimidin-4-yl)-5-methylpyrazole-4-carboxylate

Ethyl 1-(6-methoxy-2-phenylpyrimidin-4-yl)-5-methylpyrazole-4-carboxylate

Cat. No.: B287477
M. Wt: 338.4 g/mol
InChI Key: IRNZKHHHGCXXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(6-methoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that combines a pyrazole ring with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-methoxy-2-phenylpyrimidin-4-yl)-5-methylpyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-2-phenyl-4-pyrimidinylamine with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then cyclized with hydrazine hydrate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-methoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions ortho to the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 1-(6-methoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(6-methoxy-2-phenylpyrimidin-4-yl)-5-methylpyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(6-methoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(6-methoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate analogs

Uniqueness

Ethyl 1-(6-methoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of a pyrazole ring and a pyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 1-(6-methoxy-2-phenylpyrimidin-4-yl)-5-methylpyrazole-4-carboxylate

InChI

InChI=1S/C18H18N4O3/c1-4-25-18(23)14-11-19-22(12(14)2)15-10-16(24-3)21-17(20-15)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3

InChI Key

IRNZKHHHGCXXOA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)OC)C

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)OC)C

Origin of Product

United States

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